molecular formula C21H16F3N7O B2765600 (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-46-0

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer B2765600
CAS-Nummer: 920367-46-0
Molekulargewicht: 439.402
InChI-Schlüssel: JRWNKFJFWWZSER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar 1,2,4-triazole-containing compounds has been discussed in various studies . These compounds are typically synthesized using 3-amino-1,2,4-triazole as a starting material . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a 1,2,4-triazole ring, a piperazine ring, and multiple fluorophenyl groups . The exact molecular structure is not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Syntheses and Antagonist Activity

Research on structurally related compounds has led to the development of derivatives with significant 5-HT2 antagonist activity. For example, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been prepared and tested, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Such compounds indicate the potential for designing effective 5-HT2 antagonists based on specific bicyclic triazol and triazine derivatives (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

The discovery synthesis and preclinical profiling of a novel P2X7 antagonist clinical candidate have been reported. This compound showed robust P2X7 receptor occupancy at low doses in rats, with notable solubility and tolerability in preclinical species, marking its potential for phase I clinical trials to assess safety and tolerability in the treatment of mood disorders (Chrovian et al., 2018).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against various test microorganisms. This research emphasizes the antimicrobial potential of triazole derivatives, which could be a basis for further development of antimicrobial agents (Bektaş et al., 2007).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in rats, dogs, and humans, highlighting the elimination process by both metabolism and renal clearance. Such studies are crucial for understanding the pharmacological profile of new therapeutic agents (Sharma et al., 2012).

Synthesis of Antifungal Agents

Process development for the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, has explored diastereocontrol and synthetic routes to optimize the production of this important therapeutic (Butters et al., 2001).

Eigenschaften

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWNKFJFWWZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.